An In-depth Technical Guide to the Fundamental Properties of 2-Ethoxy-4-methylpyridin-3-amine
An In-depth Technical Guide to the Fundamental Properties of 2-Ethoxy-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Ethoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document compiles information from closely related analogs and established chemical principles to offer a robust predictive profile. The guide covers proposed synthetic routes, estimated physicochemical and spectroscopic properties, and contextual biological significance based on the broader class of aminopyridines. All quantitative data is presented in structured tables for clarity, and a detailed synthetic workflow is visualized.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse functionalities that can be introduced at its various positions, make it a privileged structure in drug design. Aminopyridines, in particular, have garnered significant attention for their diverse biological activities, including their roles as potassium channel blockers and their potential in treating neurological disorders.[1][2][3] This guide focuses on the specific, yet sparsely documented, isomer 2-Ethoxy-4-methylpyridin-3-amine, providing a foundational understanding for researchers interested in its synthesis and potential applications.
Chemical Identity and Estimated Physicochemical Properties
Table 1: Chemical Identifiers and Estimated Properties of 2-Ethoxy-4-methylpyridin-3-amine and Related Compounds
| Property | 2-Ethoxy-4-methylpyridin-3-amine (Estimated) | 2-Amino-4-methylpyridine[4] | 2-Ethoxypyridine[5] | 3-Aminopyridine[6] |
| IUPAC Name | 2-Ethoxy-4-methylpyridin-3-amine | 4-Methylpyridin-2-amine | 2-Ethoxypyridine | Pyridin-3-amine |
| Molecular Formula | C₈H₁₂N₂O | C₆H₈N₂ | C₇H₉NO | C₅H₆N₂ |
| Molecular Weight | 152.19 g/mol | 108.14 g/mol | 123.15 g/mol | 94.12 g/mol |
| CAS Number | Not available | 695-34-1 | 14529-53-4 | 462-08-8 |
| Appearance | Estimated to be a solid at room temperature | White to light yellow flakes or crystals | Liquid | Colorless solid |
| Melting Point | Estimated: 70-90 °C | 96-99 °C | -41.6 °C (Boiling Point) | 65 °C |
| Boiling Point | Estimated: >230 °C | 230 °C | 115.2 °C | 248 °C |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | Freely soluble in DMF, water, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | Soluble in water | Soluble in water, alcohol, and benzene. |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 2-Ethoxy-4-methylpyridin-3-amine can be designed starting from the commercially available 2-chloro-4-methyl-3-nitropyridine. The synthesis involves two key transformations: a nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of the nitro group to an amine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Ethoxy-4-methylpyridin-3-amine.
Detailed Methodologies for Analogous Key Experiments
The following protocols are for analogous reactions and can be adapted by a skilled synthetic chemist for the preparation of 2-Ethoxy-4-methylpyridin-3-amine.
Step 1: Nucleophilic Aromatic Substitution (Analogous Protocol)
This protocol is based on the reaction of a chloropyridine with sodium ethoxide.[7]
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Reaction: 2-Chloro-4-methyl-3-nitropyridine to 2-Ethoxy-4-methyl-3-nitropyridine.
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Reagents and Equipment:
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2-Chloro-4-methyl-3-nitropyridine
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Sodium metal
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Anhydrous ethanol
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Round-bottom flask with a reflux condenser and magnetic stirrer
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Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol to generate sodium ethoxide in situ.
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To this solution, add 2-chloro-4-methyl-3-nitropyridine (1 equivalent).
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-Ethoxy-4-methyl-3-nitropyridine.
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Step 2: Reduction of the Nitro Group (Analogous Protocol)
This protocol describes a typical reduction of a nitropyridine to an aminopyridine using catalytic hydrogenation.[8]
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Reaction: 2-Ethoxy-4-methyl-3-nitropyridine to 2-Ethoxy-4-methylpyridin-3-amine.
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Reagents and Equipment:
-
2-Ethoxy-4-methyl-3-nitropyridine
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Palladium on carbon (10% Pd/C)
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Methanol or Ethanol
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Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
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Celite for filtration
-
-
Procedure:
-
Dissolve 2-Ethoxy-4-methyl-3-nitropyridine in a suitable solvent like methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
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Seal the reaction vessel and flush it with hydrogen gas several times.
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Stir the suspension at room temperature under a hydrogen atmosphere (1 atm or higher, depending on the apparatus) until the reaction is complete (monitored by TLC).
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to yield pure 2-Ethoxy-4-methylpyridin-3-amine.
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Estimated Spectroscopic Data
The following tables provide estimated spectroscopic data for 2-Ethoxy-4-methylpyridin-3-amine based on the analysis of related compounds.
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Ethoxy-4-methylpyridin-3-amine
| Position | Estimated ¹H NMR (in CDCl₃) | Estimated ¹³C NMR (in CDCl₃) | Reference Data: 2-Ethoxypyridine (¹H & ¹³C NMR)[5][9] | Reference Data: 4-Methyl-3-aminopyridine (¹H & ¹³C NMR) |
| Pyridine-H5 | ~7.8-8.0 (d) | ~145-148 | H-6: ~8.1 (ddd); C-6: ~146.7 | H-2: ~8.0 (s) |
| Pyridine-H6 | ~6.7-6.9 (d) | ~110-113 | H-3: ~6.7 (d); C-3: ~111.0 | H-5: ~7.0 (d) |
| -OCH₂CH₃ | ~4.3-4.5 (q) | ~62-65 | -OCH₂-: ~4.3 (q); -OCH₂-: ~61.4 | - |
| -OCH₂CH₃ | ~1.3-1.5 (t) | ~14-16 | -CH₃: ~1.4 (t); -CH₃: ~14.7 | - |
| Pyridine-CH₃ | ~2.2-2.4 (s) | ~18-21 | - | -CH₃: ~2.1 (s) |
| -NH₂ | ~3.5-4.5 (br s) | - | - | -NH₂: ~3.6 (br s) |
| Pyridine-C2 | - | ~160-163 | C-2: ~163.6 | C-2: ~140.0 |
| Pyridine-C3 | - | ~120-123 | C-5: ~116.8 | C-3: ~136.0 |
| Pyridine-C4 | - | ~148-151 | C-4: ~138.9 | C-4: ~145.0 |
Table 3: Estimated Key FTIR and Mass Spectrometry Data for 2-Ethoxy-4-methylpyridin-3-amine
| Spectroscopic Technique | Estimated Key Peaks/Fragments | Reference Data and Interpretation |
| FTIR (cm⁻¹) | ~3450-3300 (N-H stretch, two bands for primary amine)~3050-3000 (Aromatic C-H stretch)~2980-2850 (Aliphatic C-H stretch)~1620-1580 (N-H bend)~1600, ~1500 (C=C and C=N ring stretch)~1250-1200 (Ar-O stretch)~1100-1000 (C-O stretch) | The presence of two N-H stretching bands is characteristic of a primary amine.[10] The aromatic and aliphatic C-H stretches are expected in their typical regions. The Ar-O and C-O stretching frequencies are characteristic of the ethoxy group.[11] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 152Key Fragments: 137 ([M-CH₃]⁺)123 ([M-C₂H₅]⁺ or [M-NH₂-H]⁺)108 ([M-C₂H₄O]⁺)94 ([M-C₂H₅O-H]⁺) | The molecular ion peak is expected at m/z 152. Common fragmentation pathways for ethoxy pyridines include the loss of an ethyl radical (M-29) or ethylene (M-28).[5] For aminopyridines, alpha-cleavage is common.[12] Fragmentation of the pyridine ring itself is also expected. |
Biological Activity Context
While no specific biological activities have been reported for 2-Ethoxy-4-methylpyridin-3-amine, the broader class of aminopyridines exhibits a wide range of pharmacological effects.
-
Potassium Channel Blockade: Many aminopyridines are known to block voltage-gated potassium channels. This mechanism is the basis for the therapeutic use of 4-aminopyridine (dalfampridine) in improving walking in patients with multiple sclerosis.[2][3]
-
Drug Discovery Scaffold: The 2-aminopyridine moiety is a versatile scaffold in drug discovery, appearing in a variety of pharmacologically active compounds.[13]
-
Enzyme Inhibition: Certain aminopyridine derivatives have been shown to be potent inhibitors of enzymes such as nitric oxide synthase (NOS).[1]
Given these precedents, 2-Ethoxy-4-methylpyridin-3-amine represents a novel scaffold that could be explored for its potential to modulate various biological targets. Its unique substitution pattern may offer advantages in terms of selectivity, potency, and pharmacokinetic properties compared to other aminopyridine isomers.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the fundamental properties of 2-Ethoxy-4-methylpyridin-3-amine. By leveraging data from analogous compounds and established principles of organic chemistry, a plausible synthetic route has been proposed, and its key physicochemical and spectroscopic characteristics have been estimated. While direct experimental validation is required, this guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the synthesis, characterization, and potential biological evaluation of this intriguing molecule. The structural novelty of 2-Ethoxy-4-methylpyridin-3-amine within the well-established class of aminopyridines suggests that it is a promising candidate for further investigation in medicinal chemistry.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
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- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 9. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
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- 13. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

